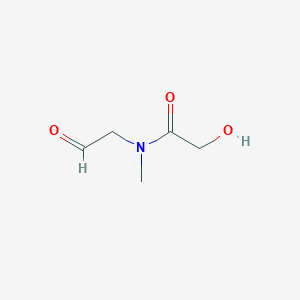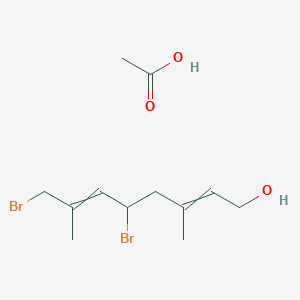![molecular formula C31H24F2N2O3 B12571126 Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and fluorophenyl groups, linked to a biphenyl moiety and further connected to an acetic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Substitution with ethyl and fluorophenyl groups: The imidazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the ethyl and fluorophenyl groups.
Coupling with biphenyl moiety: The substituted imidazole is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Attachment of the acetic acid group: Finally, the biphenyl-imidazole intermediate is reacted with an acetic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Coupling: Palladium catalysts, along with ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, 2-[[2’-[1-ethyl-4,5-diphenyl-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]-: Similar structure but lacks the fluorophenyl groups.
Acetic acid, 2-[[2’-[1-methyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]-: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl and fluorophenyl groups in acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These features make it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C31H24F2N2O3 |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
2-[3-[2-[1-ethyl-4,5-bis(4-fluorophenyl)imidazol-2-yl]phenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H24F2N2O3/c1-2-35-30(21-12-16-24(33)17-13-21)29(20-10-14-23(32)15-11-20)34-31(35)27-9-4-3-8-26(27)22-6-5-7-25(18-22)38-19-28(36)37/h3-18H,2,19H2,1H3,(H,36,37) |
Clave InChI |
SJXVMUMNDCYJSF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(N=C1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)

![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)




![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
